N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include sodium metabisulphite for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s bioactivity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in cancer cells. The presence of methoxy groups enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique structure and functional groups. Similar compounds include:
Osimertinib: An anticancer drug with a benzimidazole core.
Navelbine: Another anticancer agent with a similar structure.
Alectinib: A benzimidazole derivative used in cancer treatment.
These compounds share a common benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and potential of this compound in various fields.
Properties
Molecular Formula |
C28H28N4O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C28H28N4O5/c1-16-23(27(33)30-19-11-7-9-13-21(19)34-2)24(17-14-15-22(35-3)26(37-5)25(17)36-4)32-20-12-8-6-10-18(20)31-28(32)29-16/h6-15,24H,1-5H3,(H,29,31)(H,30,33) |
InChI Key |
QCXPXMKGFCNOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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